molecular formula C8H15N3 B1361104 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine CAS No. 514816-08-1

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Cat. No. B1361104
M. Wt: 153.22 g/mol
InChI Key: DBORGGVCQYVMEP-UHFFFAOYSA-N
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Description

“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with a complex structure . It is also known as "{1-[(trimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine" .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine” is complex and specific. The compound has a molecular formula of C8H15N3 . Further structural analysis would require more detailed resources .


Physical And Chemical Properties Analysis

“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine” has a predicted boiling point of 236.8±35.0 °C and a predicted density of 1.02±0.1 g/cm3 . The compound is also predicted to have a pKa of 9.45±0.10 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel chemical structures. For example, a study reported the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its potential in chemical synthesis and characterization techniques (Becerra, Cobo, & Castillo, 2021).

Applications in Metal Complexes

  • Research has explored the formation of metal complexes with derivatives of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. For instance, the reaction of similar compounds with cobalt(II) resulted in the formation of Co(II) chloride complexes with varying coordination geometries, potentially useful in catalysis and material science (Choi et al., 2015).

Antipsychotic Potential

  • In pharmacological research, derivatives of this compound have been investigated for their potential as antipsychotic agents. A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related class of compounds, showed antipsychotic-like profiles in animal models without interacting with dopamine receptors, suggesting potential applications in neuropsychiatric disorders (Wise et al., 1987).

Antimicrobial Activities

  • Some derivatives have been studied for their antimicrobial properties. Research on N,N,N',N'-tetradentate pyrazoly compounds, similar in structure, showed specific antifungal activity, indicating the potential of these compounds in developing new antimicrobial agents (Abrigach et al., 2016).

Cytotoxic Effects in Cancer Research

  • In cancer research, derivatives of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine have been evaluated for their cytotoxic effects on carcinoma cell lines. This includes studies on Pt(II) complexes with related compounds, which showed significant cytotoxic effects and potential as cancer therapeutics (Ferri et al., 2013)

Safety And Hazards

“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine” is classified as an eye irritant and skin irritant . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBORGGVCQYVMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342191
Record name N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

CAS RN

514816-08-1
Record name N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Oh, K Jiang - Journal of Pesticide Science, 2022 - jstage.jst.go.jp
A fluorescent labeled pyrazole derivative with a dansyl moiety (EH-DF) was synthesized. Design of EH-DF was carried out by using a dansyl moiety to substitute the naphthalene moiety …
Number of citations: 8 www.jstage.jst.go.jp
K Oh, T Hoshi - Journal of Pesticide Science, 2019 - jstage.jst.go.jp
Twenty-seven analogues of pyrazole derivatives were synthesized and subjected to structure–activity relationship studies on inducing the triple response in Arabidopsis seedlings. We …
Number of citations: 2 www.jstage.jst.go.jp

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